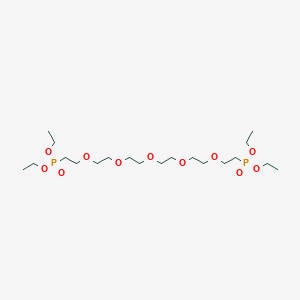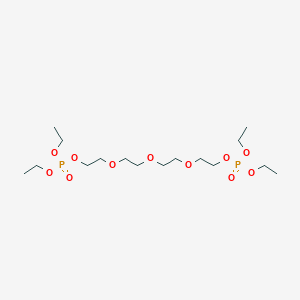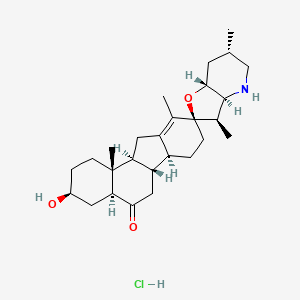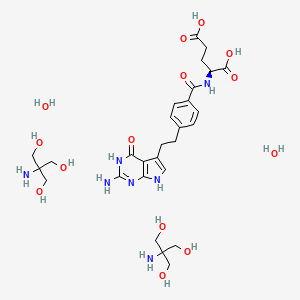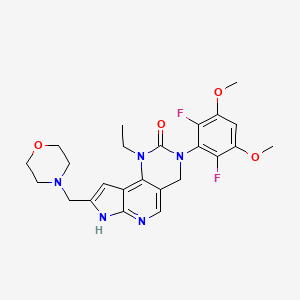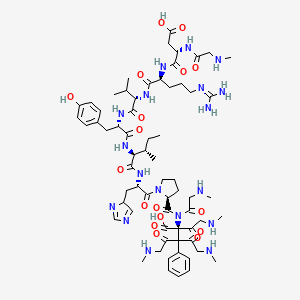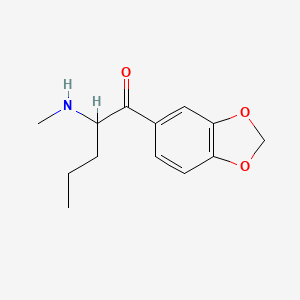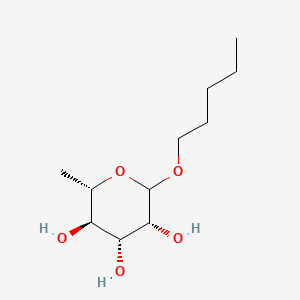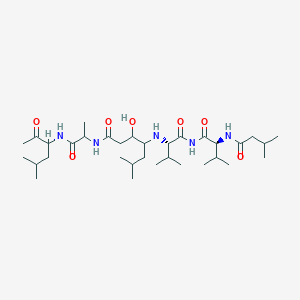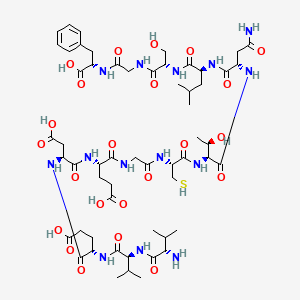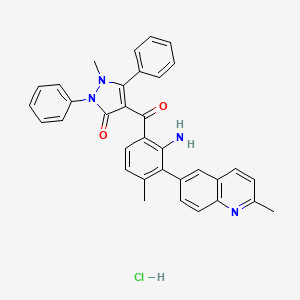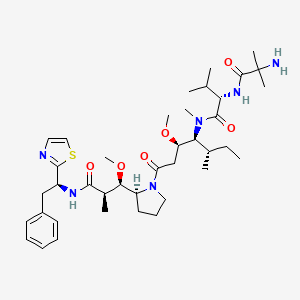
PF-06380101
描述
科学研究应用
PF-06380101 具有广泛的科学研究应用,包括:
化学: 用作研究微管抑制和细胞毒性的模型化合物。
生物学: 用于细胞生物学研究,以研究微管抑制对细胞分裂和增殖的影响。
医学: 纳入抗体药物偶联物用于靶向癌症治疗,在各种实体瘤的临床前模型中显示出疗效.
工业: 用于开发新的治疗剂和药物递送系统.
作用机制
PF-06380101 通过抑制微管聚合发挥作用,导致有丝分裂阻滞和随后的细胞死亡。该化合物与微管蛋白结合,阻止其组装成微管,而微管对于细胞分裂至关重要。 这种微管动力学的破坏最终导致癌细胞凋亡 .
生化分析
Biochemical Properties
PF-06380101 plays a crucial role in biochemical reactions by inhibiting microtubule polymerization. This compound interacts with tubulin, a protein that is essential for microtubule formation, thereby disrupting the microtubule network within cells. The interaction between this compound and tubulin prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis . Additionally, this compound is known to interact with P-glycoprotein (P-gp), a transporter protein that affects its distribution and clearance .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest by disrupting the microtubule dynamics, which is essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing stress responses and activating apoptotic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tubulin protein, inhibiting its polymerization into microtubules. This inhibition disrupts the microtubule network, leading to mitotic arrest and apoptosis . This compound also acts as a substrate for P-glycoprotein, which affects its intracellular concentration and distribution . The compound’s cytotoxic effects are mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits a terminal elimination half-life of approximately 6 hours in vivo . Its stability and degradation are influenced by various factors, including temperature and solvent conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects, leading to prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mitotic arrest and apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal tissues and organs . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 . These interactions affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with P-glycoprotein (P-gp) . This transporter protein affects the compound’s localization and accumulation, influencing its therapeutic efficacy and toxicity . This compound preferentially distributes into human plasma relative to whole blood, highlighting its selective distribution within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound’s activity and function are influenced by its localization within the cell, with its cytotoxic effects being mediated through the disruption of the microtubule network . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
合成路线和反应条件
PF-06380101 通过一系列化学反应合成,这些反应涉及修饰多拉司汀 10。合成路线通常包括以下步骤:
起始原料: 多拉司汀 10 用作起始原料。
化学修饰: 添加或修饰各种化学基团以增强化合物的细胞毒性和稳定性。
工业生产方法
在工业环境中,this compound 的生产涉及使用自动化反应器和严格的质量控制措施进行大规模合成。 该工艺经过优化,以确保高产率和纯度,同时最大程度地减少杂质的产生 .
化学反应分析
反应类型
PF-06380101 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰化学结构并增强其细胞毒性。
取代: 取代反应用于将不同的官能团引入分子中.
常用试剂和条件
氧化: 使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应.
形成的主要产物
相似化合物的比较
PF-06380101 与其他奥瑞斯塔汀类似物相比是独一无二的,因为它具有增强的效力和差异化的 ADME 特性。类似的化合物包括:
单甲基奥瑞斯塔汀 E (MMAE): 另一种用于 ADC 的奥瑞斯塔汀类似物,但具有不同的 ADME 特性。
单甲基奥瑞斯塔汀 F (MMAF): 与 MMAE 类似,但具有不同的药代动力学特性。
多拉司汀 10: This compound 衍生自的天然产物,但效力更低,稳定性更差
属性
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFNSMAIAVCHE-BZLYQNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436391-86-4 | |
| Record name | PF-06380101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06380101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8020AX34E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


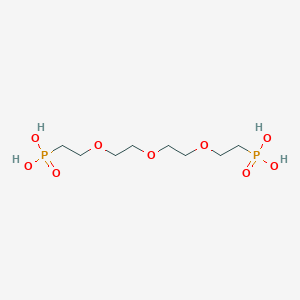
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
